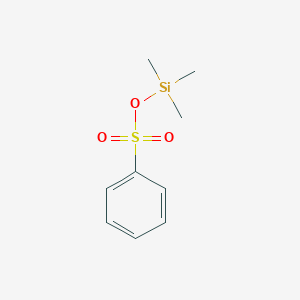

Trimethylsilyl benzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUPGHJJFSUZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170548 | |

| Record name | Trimethylsilyl benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17882-06-3 | |

| Record name | Silanol, 1,1,1-trimethyl-, 1-benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17882-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl benzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for Trimethylsilyl (B98337) Benzenesulfonate (B1194179)

The creation of Trimethylsilyl benzenesulfonate (TMSBS) can be achieved through several direct synthetic pathways. These methods focus on the efficient formation of the silicon-oxygen bond, linking the trimethylsilyl group to the benzenesulfonate moiety.

A primary and straightforward method for synthesizing this compound involves the direct reaction between benzenesulfonic acid and trimethylsilyl chloride (TMSCl). Benzenesulfonic acid, a strong acid with a pKa of -2.8, serves as the proton source and the backbone of the sulfonate ester. acs.org The reaction is an acid-catalyzed silylation where the oxygen atom of the sulfonic acid group acts as a nucleophile, attacking the silicon atom of TMSCl. This process results in the formation of this compound and hydrogen chloride (HCl) as a byproduct.

The synthesis is significantly enhanced by the use of a base catalyst, most commonly a tertiary amine such as triethylamine (B128534) (Et₃N). The primary role of triethylamine is to act as an acid scavenger. It neutralizes the hydrogen chloride gas produced during the reaction, forming triethylammonium (B8662869) chloride ([Et₃NH]Cl). wikipedia.orgresearchgate.net This neutralization is crucial for several reasons:

Shifting Equilibrium: By removing a product (HCl), the base drives the reaction equilibrium to the right, favoring the formation of the desired this compound and leading to higher yields.

Preventing Side Reactions: The presence of acidic HCl can lead to undesired side reactions, including the cleavage of the newly formed silyl (B83357) ester, particularly in the presence of any moisture. wikipedia.org

Improving Substrate Compatibility: In more complex molecules with acid-sensitive functional groups, neutralizing the strong acid byproduct is essential to prevent their degradation.

The reaction, when catalyzed by triethylamine, can be represented as: C₆H₅SO₃H + (CH₃)₃SiCl + Et₃N → C₆H₅SO₃Si(CH₃)₃ + [Et₃NH]Cl

In many silylation procedures, the formation of the insoluble triethylammonium chloride salt provides a visual indicator of reaction progress and can be easily removed from the reaction mixture by filtration. researchgate.net

The choice of solvent plays a critical role in the efficiency and mechanism of the silylation reaction. Generally, aprotic, non-polar, or moderately polar solvents are preferred to prevent hydrolysis of the TMSCl and the silyl ester product. Common solvents include dichloromethane, toluene, and diethyl ether.

The kinetics and mechanism of the reaction can be influenced by the solvent's permittivity (dielectric constant). rsc.org

In non-polar solvents (e.g., toluene, cyclohexane), the reaction may proceed via a mechanism involving ion pairs. rsc.orgresearchgate.net The solvent's inability to effectively solvate charged intermediates keeps the reacting species in close association.

In polar aprotic solvents (e.g., acetonitrile), the reaction is more likely to follow a standard Sₙ2 pathway, where the nucleophilic oxygen attacks the silicon center with the displacement of the chloride ion. rsc.org The polar nature of the solvent helps to stabilize the transition state.

An alternative strategy for forming sulfonate esters like this compound involves nucleophilic substitution on a sulfonyl derivative. This approach changes the roles of the reacting partners, with the silicon-containing species acting as the nucleophile.

This route utilizes benzenesulfonyl chloride as the electrophilic sulfonylating agent. Benzenesulfonyl chloride can be prepared through several methods, including the reaction of benzenesulfonic acid with phosphorus pentachloride or the chlorosulfonation of benzene (B151609). orgsyn.org The nucleophile in this reaction is a silanol (B1196071) derivative, such as trimethylsilanol (B90980) ((CH₃)₃SiOH) or, more effectively, its deprotonated form, a trimethylsilanolate salt (e.g., sodium trimethylsilanolate, (CH₃)₃SiONa).

The reaction proceeds via a nucleophilic attack of the oxygen atom from the silanolate on the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride ion.

The reaction is as follows: C₆H₅SO₂Cl + (CH₃)₃SiONa → C₆H₅SO₃Si(CH₃)₃ + NaCl

This method is advantageous as it avoids the generation of HCl, instead producing a simple salt (NaCl) as a byproduct, which can be easily removed. The use of a pre-formed silanolate anion provides a highly nucleophilic oxygen source, often leading to clean and high-yielding reactions. This pathway is a powerful tool in organic synthesis for creating sulfonate esters from readily available sulfonyl chlorides. nih.gov

Comparative Analysis with Triflate Analogues

A useful comparison can be made between this compound and its well-known analogue, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). While structurally similar, their reactivity profiles differ significantly due to the electronic properties of the sulfonate group.

| Feature | This compound (TMSBS) | Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) |

| Leaving Group | Benzenesulfonate (a good leaving group) | Trifluoromethanesulfonate (Triflate, an excellent leaving group) |

| Silylating Power | Moderate silylating agent | Highly powerful and electrophilic silylating agent wikipedia.orgenamine.net |

| Starting Acid | Benzenesulfonic Acid | Trifluoromethanesulfonic Acid (a superacid) |

| Reactivity | Less reactive and more stable towards moisture | Extremely reactive and highly sensitive to hydrolysis wikipedia.org |

| Common Use | Silylating agent, potential catalyst | Widely used as a strong Lewis acid catalyst and potent silylating agent for challenging substrates like ketones and hindered alcohols researchgate.netchemicalbook.com |

The key difference lies in the stability of the corresponding anion after it functions as a leaving group. The triflate anion (CF₃SO₃⁻) is exceptionally stable due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalize the negative charge far more effectively than the phenyl ring in the benzenesulfonate anion.

This makes TMSOTf a much more electrophilic and potent silylating agent than TMSBS. wikipedia.org TMSOTf is capable of silylating less reactive nucleophiles and is widely employed as a catalyst for reactions like glycosylations and Friedel-Crafts additions, where a strong Lewis acid is required. chemicalbook.com In contrast, this compound is a milder reagent, suitable for silylations where the extreme reactivity of TMSOTf might be undesirable or lead to side reactions.

Scalability and Purification Challenges

The synthesis of this compound can be achieved with high efficiency, with reported yields between 80-85% through the reaction of benzenesulfonic acid and trimethylsilyl chloride (TMSCl). The primary byproducts in this process are residual hydrochloric acid (HCl) and unreacted TMSCl, which require management during purification.

While the synthesis of the base benzenesulfonate is relatively direct, the preparation of certain analogues, particularly trifluoromethanesulfonate (triflate) derivatives, presents greater challenges to scalability. These analogues often necessitate multi-step synthetic sequences that involve chromatographic purification, a process that can be costly and time-consuming, thereby limiting its feasibility for large-scale industrial production. In contrast, the synthesis of specific salts like Potassium 4-(trimethylsilyl)benzenesulfonate (KTSS) is noted for its high-yield (83%) and straightforward hydrolysis and neutralization steps, suggesting better scalability.

Synthesis of Substituted this compound Derivatives

The modification of the basic this compound structure through the introduction of aryl and alkyl groups allows for the fine-tuning of its chemical properties. These substituted derivatives are often developed as specialized reagents and precursors for complex organic transformations, such as the generation of arynes.

The synthesis of arylated and alkylated analogues of this compound involves targeted reactions to append these functional groups to the phenyl ring. These methods are crucial for creating a diverse library of reagents with tailored reactivity.

Potassium 4-(trimethylsilyl)benzenesulfonate (KTSS) is a notable arylated derivative with specific synthetic considerations.

####### 2.2.1.1.1. Synthetic Route from Bis(trimethylsilyl)benzene and Trimethylsilyl Chlorosulfonate

A key synthetic pathway to KTSS involves the reaction of 1,4-bis(trimethylsilyl)benzene (B82404) with trimethylsilyl chlorosulfonate. In this process, one of the trimethylsilyl groups on the benzene ring is replaced by a sulfonate group, yielding the this compound core structure. This reaction specifically targets one of the silylated positions on the aromatic ring.

####### 2.2.1.1.2. Hydrolysis and Neutralization Steps

Following the initial sulfonation reaction, the resulting intermediate undergoes hydrolysis to cleave the silyl ester of the sulfonic acid. This is followed by a neutralization step, typically with a potassium base, to yield the final product, Potassium 4-(trimethylsilyl)benzenesulfonate. This two-step workup is described as a straightforward process that achieves a high yield of 83%.

A significant area of development has been the synthesis of 2-(trimethylsilyl)phenyl benzenesulfonates, which serve as important precursors for generating arynes under mild conditions. nih.gov These compounds offer an alternative to more expensive and hazardous triflate-based precursors. nih.gov

A common synthetic strategy starts with a phenol (B47542) derivative, such as 2-iodophenol (B132878). nih.gov The synthesis proceeds through a sequence of reactions performed in a single flask, which simplifies the process and requires only one final purification step. The key steps are:

Protection: The hydroxyl group of the 2-iodophenol is protected using hexamethyldisilazane (B44280) (HMDS). nih.gov

Rearrangement: A retro-Brook rearrangement is induced. nih.gov

Sulfonylation: The intermediate is treated with an appropriate sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, to afford the final 2-(trimethylsilyl)phenyl benzenesulfonate product. nih.gov

This methodology has been used to produce various derivatives in high yields. For example, the reaction with benzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride yielded the corresponding products in 81% and 75% yields, respectively. nih.gov The use of 4-chlorobenzenesulfonyl chloride is particularly noteworthy as it is an inexpensive, easy-to-handle, and less toxic substitute for trifluoromethanesulfonic anhydride (B1165640), which is often used to make triflate precursors. nih.gov

Table 1: Synthesis of 2-(Trimethylsilyl)phenyl Benzenesulfonate Derivatives

| Starting Material | Key Reagents | Product | Yield | Citation |

| 2-Iodophenol | 1. Hexamethyldisilazane (HMDS) 2. Benzenesulfonyl chloride | 2-(Trimethylsilyl)phenyl benzenesulfonate | 81% | nih.gov |

| 2-Iodophenol | 1. Hexamethyldisilazane (HMDS) 2. 4-Chlorobenzenesulfonyl chloride | 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate (B8647990) | 75% | nih.gov |

Specific Case: Potassium 4-(Trimethylsilyl)benzenesulfonate (KTSS)

Development of 2-(Trimethylsilyl)phenyl Benzenesulfonates

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to organic synthesis. The synthesis of this compound can be approached through several green methodologies aimed at reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key aspect of green chemistry is the replacement of hazardous solvents with more environmentally friendly alternatives. While some silylation reactions can be conducted under solvent-free conditions, the use of a solvent is sometimes necessary. rsc.orgresearchgate.net In such cases, greener solvents are sought to replace traditionally used volatile organic compounds.

Dimethyl sulfoxide (B87167) (DMSO) is one such alternative that can often be used in place of more hazardous solvents like hexamethylphosphoramide (B148902) (HMPA). wikipedia.org Both are strong hydrogen bond acceptors, but DMSO has significantly lower toxicity. Other alternatives to HMPA include N,N'-tetraalkylureas such as dimethylpropyleneurea (DMPU) and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). wikipedia.orgresearchgate.net These solvents have similar physical properties to HMPA but pose a lower toxicological risk. researchgate.net For instance, DMI has been successfully used as a solvent in the alkylation of terminal acetylenes, proving to be a comparable and safer alternative to HMPA. researchgate.net

The use of recyclable catalysts is another green approach. For example, silica (B1680970) sulfuric acid has been used as a reusable catalyst for the efficient silylation of hydroxyl groups with HMDS at room temperature. researchgate.net The catalyst can be easily recovered and reused without a significant loss of activity. researchgate.net Mechanochemical methods, such as ball milling, also offer a solvent-free synthetic route that minimizes waste and can provide access to products that are difficult to obtain through traditional solution-based chemistry. rsc.org

A significant goal of green chemistry is the reduction or elimination of hazardous byproducts. The use of hexamethylphosphoramide (HMPA) as a solvent or additive in organic synthesis is a case in point due to its high toxicity and carcinogenicity. enamine.net HMPA is known to cause cancer in rats and is considered a potential human carcinogen. enamine.net When heated to decomposition, it releases highly toxic fumes. enamine.net

In the context of silylation and related reactions, HMPA has been used to enhance the reactivity of organolithium reagents by breaking up their oligomeric structures and solvating cations. wikipedia.orgenamine.net This can lead to increased reaction rates and altered stereoselectivity. enamine.net However, the significant health risks associated with HMPA have driven the search for safer alternatives.

As mentioned previously, DMPU and DMI are considered viable replacements for HMPA. wikipedia.orgresearchgate.netreddit.com The physical properties of DMI are similar to HMPA, but it presents a lower toxicological risk. researchgate.net In reactions such as the alkylation of terminal acetylenes, DMI has been shown to be a good alternative solvent to the carcinogenic HMPA, providing a safer working environment. researchgate.net The use of silylating agents like HMDS also contributes to the reduction of hazardous byproducts, as the primary byproduct is ammonia, which is less hazardous than the hydrogen halides produced when using silyl halides. The following table summarizes the properties of HMPA and its alternatives.

| Compound | Boiling Point (°C) | Carcinogenicity | Key Application Notes |

| Hexamethylphosphoramide (HMPA) | 230-232 | Known carcinogen | Enhances reactivity of organolithium reagents. wikipedia.orgenamine.net |

| Dimethyl sulfoxide (DMSO) | 189 | Not classified as a carcinogen | Strong hydrogen bond acceptor, can replace HMPA. wikipedia.org |

| Dimethylpropyleneurea (DMPU) | 247 | Lower toxicological risk than HMPA | Alternative polar aprotic solvent. wikipedia.orgreddit.com |

| 1,3-Dimethyl-2-imidazolidinone (DMI) | 220 | Lower toxicological risk than HMPA | Good alternative for alkylation reactions. researchgate.net |

Reaction Mechanisms and Mechanistic Investigations

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involving trimethylsilyl (B98337) benzenesulfonate (B1194179) are fundamental to its utility. These reactions are influenced by several factors, including the nature of the trimethylsilyl group, electronic effects, and steric hindrance.

Role of the Trimethylsilyl Group as a Leaving Group

The trimethylsilyl (TMS) group can function as both a protecting group and a leaving group in nucleophilic substitution reactions. nih.gov In the context of trimethylsilyl benzenesulfonate, the Si-O bond is cleaved, and the trimethylsiloxy group departs. The effectiveness of the trimethylsilyl group as a leaving group is attributed to the stability of the resulting trimethylsilanol (B90980) or its conjugate base. The silicon atom's ability to accommodate a partial positive charge in the transition state and the strength of the newly formed bond with the incoming nucleophile are also contributing factors. In some instances, the trimethylsilyl group's function is integral to the synthesis of complex molecules like alkoxysiloxane oligomers, where it is substituted by alkoxysilyl groups. nih.gov

Hyperconjugation Effects on Transition State Stabilization

Hyperconjugation plays a crucial role in stabilizing the transition states of reactions involving organosilicon compounds. wikipedia.org In the nucleophilic substitution of this compound, the interaction between the sigma (σ) orbitals of the C-H or C-Si bonds on the methyl groups and the developing vacant p-orbital on the silicon atom helps to delocalize the partial positive charge in the transition state. youtube.comyoutube.com This delocalization lowers the energy of the transition state, thereby increasing the reaction rate. This phenomenon, often referred to as the silicon α and β effect, arises from the overlap of the C-Si σ orbital with the σ* antibonding orbital of the leaving group, which weakens the bond to the leaving group and facilitates its departure. wikipedia.org

Concerted Mechanisms in Nucleophilic Reactions

While many nucleophilic substitution reactions proceed through a stepwise addition-elimination mechanism involving a discrete intermediate, there is growing evidence that some, particularly in aromatic systems, can occur via a concerted mechanism. nih.govharvard.edutcsedsystem.eduresearchgate.net In a concerted (SNAr) pathway, the attack of the nucleophile and the departure of the leaving group occur in a single step, passing through a single transition state. nih.govharvard.edutcsedsystem.edu Although direct studies on this compound are not extensively detailed in this specific context, the principles of concerted mechanisms are relevant to understanding its reactivity. Computational studies have shown that for some nucleophilic aromatic substitutions, a concerted pathway is energetically favored over a stepwise one, even for systems with electron-donating substituents. nih.gov The nature of the nucleophile, the leaving group, and the solvent can all influence whether a reaction proceeds through a concerted or stepwise pathway. nih.gov

Steric Effects in Substitution Reactions

Steric hindrance significantly impacts the rate and mechanism of nucleophilic substitution reactions at the silicon center. semanticscholar.orglibretexts.orgrsc.org The bulky nature of the three methyl groups in the trimethylsilyl moiety can impede the approach of a nucleophile. wikipedia.org However, the longer C-Si bond compared to a C-C bond can sometimes mitigate these steric clashes. semanticscholar.org The reactivity of organosilicon compounds is often quantitatively described by steric parameters, and it has been shown that steric effects in these compounds are generally additive. semanticscholar.org In reactions where the nucleophile attacks the silicon atom, the size of the nucleophile and the substituents on the silicon atom collectively determine the accessibility of the reaction center. researchgate.netlkouniv.ac.in

Hydrolytic Stability and Decomposition Pathways

The stability of this compound in the presence of water is a critical aspect of its chemistry, leading to its decomposition into well-defined products.

Mechanism of Hydrolysis to Benzenesulfonic Acid and Trimethylsilanol

The hydrolysis of this compound involves the nucleophilic attack of a water molecule on the silicon atom. This process leads to the cleavage of the silicon-oxygen bond, resulting in the formation of benzenesulfonic acid and trimethylsilanol ((CH₃)₃SiOH). wikipedia.org The reaction is typically initiated by the protonation of the oxygen atom of the sulfonate group, making it a better leaving group. Subsequently, a water molecule attacks the silicon atom in a nucleophilic substitution reaction. This hydrolysis is a common pathway for the degradation of silicone-based materials. wikipedia.org The resulting trimethylsilanol is a volatile liquid. wikipedia.org

Thermal Decomposition Profiles of Silylated Benzenesulfonates

The thermal stability of silylated benzenesulfonates is a critical parameter, particularly for applications where the compound is subjected to high temperatures, such as in polymer processing.

Potassium 4-(trimethylsilyl)benzenesulfonate (KTSS) demonstrates significant thermal stability, which is crucial for its use as a flame retardant in materials like polycarbonate that are processed at high temperatures. mdpi.com Thermogravimetric analysis (TGA) shows that the thermal degradation of KTSS begins at a temperature well above the typical processing temperatures for such polymers. mdpi.com

The major decomposition of KTSS occurs in distinct stages. The first significant decomposition step takes place in the temperature range of 400°C to 480°C, corresponding to a mass loss of 28.3%. mdpi.com Mechanistic interpretation suggests that this initial mass loss is primarily due to the cleavage of the trimethylsilyl group. The theoretical mass percentage of a trimethylsilyl group in the KTSS molecule is 27.3%, which aligns closely with the observed experimental value. mdpi.com Therefore, it is presumed that the thermal degradation pathway is initiated by the breaking of the aryl C-Si bond. mdpi.com The second degradation stage occurs at a higher temperature range of 480°C to 600°C. mdpi.com

The thermal profile of KTSS can be compared to its non-silylated counterpart, potassium benzenesulfonate (KBS), to highlight the influence of the trimethylsilyl group.

| Compound | Onset of Major Decomposition (T_d) | Key Degradation Event |

| Potassium 4-(trimethylsilyl)benzenesulfonate (KTSS) | ~400 °C | Loss of trimethylsilyl group (Aryl C-Si cleavage) mdpi.com |

| Potassium benzenesulfonate (KBS) | >500 °C | Decomposition of the sulfonate salt mdpi.com |

Electrophilic Activation and Reactivity in Silylation

This compound functions as an effective silylating agent, a class of reagents used to introduce a trimethylsilyl (TMS) group onto a substrate, typically one with an active hydrogen, such as an alcohol, amine, or carboxylic acid. taylorandfrancis.com

Transfer of the Trimethylsilyl Moiety to Nucleophilic Substrates

The core function of this compound as a silylating agent is the transfer of its electrophilic trimethylsilyl group to a nucleophilic substrate. The reaction is understood to proceed via a nucleophilic attack from the substrate (e.g., the oxygen atom of an alcohol) on the silicon atom of the TMS group. This attack results in the formation of a new silicon-substrate bond and the departure of the benzenesulfonate anion, which is a stable leaving group due to the delocalization of the negative charge across the sulfonate group and the aromatic ring. Density Functional Theory (DFT) studies on related sulfonate esters suggest that these reactions with nucleophiles often follow a concerted mechanism. The trimethylsilyl group enhances the leaving-group ability by stabilizing the transition state.

Comparative Reactivity as a Silylating Agent (e.g., vs. TMS triflate, TMS methanesulfonate)

The reactivity of a silylating agent of the type R₃Si-X is largely determined by the nature of the leaving group, X. A more stable leaving group (a weaker conjugate base) results in a more reactive silylating agent. In the case of silyl (B83357) sulfonates, the reactivity is directly related to the acidity of the corresponding sulfonic acid.

Among common silyl sulfonates, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is recognized as the most powerful silylating agent available. researchgate.netcolostate.edu Its high reactivity is attributed to the exceptional stability of the trifluoromethanesulfonate (triflate) anion, which is stabilized by the strong inductive electron-withdrawing effect of the three fluorine atoms.

The benzenesulfonate anion is also a very good leaving group, stabilized by resonance. Its reactivity is generally considered to be comparable to or slightly greater than that of trimethylsilyl methanesulfonate (B1217627) (TMS mesylate), whose mesylate anion has less electronic stabilization than the benzenesulfonate anion but more than simple halides like chloride.

| Silylating Agent | Leaving Group Anion | Relative Reactivity | Rationale for Reactivity |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Trifluoromethanesulfonate (Triflate, CF₃SO₃⁻) | Very High | Extreme stabilization of the anion via strong inductive effect of CF₃ group, making it an excellent leaving group. researchgate.net |

| This compound | Benzenesulfonate (C₆H₅SO₃⁻) | High | Good stabilization of the anion through resonance across the aromatic ring. |

| Trimethylsilyl methanesulfonate (TMS mesylate) | Methanesulfonate (Mesylate, CH₃SO₃⁻) | High | The mesylate anion is a stable leaving group, but with less stabilization than triflate or benzenesulfonate. |

Steric and Electronic Influences on Silylation Rates

The rate at which this compound transfers its silyl group is subject to both steric and electronic factors.

Steric Influences : The rate of silylation is sensitive to steric hindrance at both the silicon center and the nucleophilic substrate. The trimethylsilyl group itself is relatively small compared to other common silyl protecting groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). Reagents with these bulkier groups generally exhibit increased stability and lower reactivity due to the steric shielding of the silicon atom, which impedes the approach of the nucleophile. researchgate.net

Mechanistic Studies of Derivative Reactions

While this compound is primarily studied for its role as a silylating agent, mechanistic investigations into related sulfonyl compounds provide insight into potential reaction pathways for its derivatives. These reactions typically involve the sulfonyl group as the reactive center, rather than the silyl moiety.

Two illustrative mechanistic pathways include:

Reaction via Sulfene (B1252967) Intermediates : Studies on related α-silylated sulfonyl chlorides, such as bis(trimethylsilyl)methanesulfonyl chloride, show that they can react with nucleophiles to form products derived from sulfene intermediates (R₂C=SO₂). researchgate.net In these cases, the reaction can proceed through the loss of a trimethylsilyl group and a chloride to generate a highly reactive sulfene, which is then trapped by the nucleophile. For example, the hydrolysis of (trimethylsilyl)methanesulfonyl chloride is proposed to proceed via attack of water at the silicon atom, leading to the formation of sulfene (H₂C=SO₂). researchgate.net

Nucleophilic Addition-Elimination at the Sulfur Center : Aryl benzenesulfonates can undergo C-S coupling reactions with strong nucleophiles like Grignard reagents. researchgate.net Mechanistic studies of this transformation support a two-step addition-elimination mechanism. The reaction is initiated by the rate-determining nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic sulfur atom of the sulfonate. This is followed by a rapid elimination of the aryloxy leaving group to form the new carbon-sulfur bond. researchgate.net

Aryne Generation Mechanisms from Silylated Aryl Sulfonates

Ortho-silylaryl sulfonates are effective precursors for generating arynes under mild conditions. The process is initiated by the cleavage of the silicon-aryl bond, which triggers the elimination of the sulfonate leaving group.

The most common method for generating arynes from 2-(trimethylsilyl)aryl benzenesulfonates and related sulfonate esters is through the action of a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF). chalmers.setandfonline.com This process, often called the Kobayashi method when applied to the analogous triflates, provides a mild and reliable route to these reactive intermediates. oakwoodchemical.comtandfonline.com

The mechanism proceeds via a well-established pathway:

Nucleophilic Attack: A fluoride ion performs a nucleophilic attack on the silicon atom of the trimethylsilyl (TMS) group. The high affinity of silicon for fluoride drives this initial step.

Intermediate Formation: This attack forms a pentacoordinate siliconate intermediate.

Elimination: The unstable intermediate collapses, leading to the cleavage of the carbon-silicon bond and the concurrent elimination of the ortho-disposed benzenesulfonate leaving group.

Aryne Formation: This concerted or near-concerted elimination sequence results in the formation of the highly strained triple bond characteristic of an aryne. tandfonline.com

This method avoids the harsh basic or high-temperature conditions required by older aryne generation techniques, allowing for greater functional group tolerance in complex syntheses. oakwoodchemical.comresearchgate.net

While 2-(trimethylsilyl)aryl triflates are the most frequently used aryne precursors, silylated aryl benzenesulfonates and other analogs have emerged as valuable alternatives. tandfonline.comnih.gov The choice of precursor often involves a trade-off between reactivity, cost, and safety.

Key points of comparison include:

Synthesis of Precursors: The synthesis of silylaryl triflates requires trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride), which is expensive, corrosive, and volatile. wikipedia.org In contrast, precursors like 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates can be prepared from inexpensive and less toxic reagents like 4-chlorobenzenesulfonyl chloride. wikipedia.org Silylaryl halides offer the simplest preparation, often in a single step from commercially available aryl halides. oakwoodchemical.com

Reactivity and Leaving Group Ability: The triflate group (-OTf) is an exceptionally good leaving group, making silylaryl triflates highly reactive and enabling aryne formation under very mild conditions. oakwoodchemical.com Benzenesulfonates are also competent leaving groups, though generally less reactive than triflates. This can sometimes be an advantage, potentially offering greater stability or different selectivity. The ease of aryne formation is related to the strength of the conjugate acid of the leaving group. oakwoodchemical.com

Reaction Conditions: Aryne generation from both silylaryl triflates and silylaryl benzenesulfonates typically employs similar fluoride sources (e.g., CsF, KF) and mild reaction conditions. tandfonline.comwikipedia.org

Table 1: Comparison of Common Aryne Precursors

| Precursor Type | Advantages | Disadvantages | Typical Activating Agent |

|---|---|---|---|

| Silylaryl Triflates | Highly reactive, well-established, mild conditions. oakwoodchemical.comtandfonline.com | Expensive and hazardous starting materials (triflic anhydride). wikipedia.org | Fluoride ion (e.g., CsF). tandfonline.com |

| Silylaryl Benzenesulfonates | Prepared from cheaper, less toxic reagents; good stability. wikipedia.org | Less reactive than triflates. | Fluoride ion (e.g., CsF). wikipedia.org |

| Silylaryl Halides | Inexpensive, readily available starting materials, one-step synthesis. oakwoodchemical.com | Preparation may require strong bases and rigorous control. wikipedia.org | Fluoride ion (e.g., CsF). oakwoodchemical.com |

Role of Benzenesulfonate as a Leaving Group in Aryne Chemistry

Benzenesulfonic acid is a strong acid, meaning its conjugate base, benzenesulfonate, is stable and therefore a good leaving group. This stability facilitates the elimination step that forms the aryne triple bond. youtube.com While not as powerful a leaving group as triflate, benzenesulfonate is sufficiently effective to allow the reaction to proceed under mild fluoride-mediated conditions. wikipedia.org The use of modified arylsulfonates can even influence reaction rates and selectivity by incorporating cation-chelating moieties that localize the nucleophile near the reaction center. youtube.com

Catalytic Mechanisms Involving Silylated Benzenesulfonates (e.g., DBU catalysis in sulfonic ester synthesis)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base widely used as a catalyst in organic synthesis for reactions such as esterifications, eliminations, and condensations. oakwoodchemical.comscielo.br In the context of sulfonic ester synthesis, DBU can act as a catalyst by activating the nucleophile.

A plausible mechanism for the DBU-catalyzed synthesis of a sulfonic ester from an alcohol and a sulfonyl donor (like a sulfonyl chloride, or potentially this compound) involves the following steps:

Deprotonation: DBU, acting as a Brønsted base, deprotonates the alcohol nucleophile to form a more reactive alkoxide. tandfonline.com

Nucleophilic Attack: The resulting alkoxide performs a nucleophilic attack on the electrophilic sulfur atom of the benzenesulfonate reagent.

Displacement: The sulfonate's leaving group (e.g., another sulfonate or a chloride) is displaced, forming the new sulfonic ester product.

Catalyst Regeneration: The protonated DBU (DBUH+) is neutralized, regenerating the DBU catalyst to continue the cycle.

While DBU is well-documented as a catalyst for esterification and amidation, its specific application in catalyzing reactions with this compound as the sulfonyl source is less commonly detailed. wikipedia.org However, its established role as a base catalyst makes this mechanistic pathway highly likely for promoting the sulfonylation of nucleophiles. tandfonline.comscielo.br

Advanced Applications in Organic Synthesis and Materials Science

Reagent in Diverse Organic Transformations

While trimethylsilyl (B98337) benzenesulfonate (B1194179) and its derivatives are established as valuable reagents in certain contexts, their direct application in a broad range of organic transformations is not extensively documented in the current scientific literature. The following subsections address specific synthetic applications where the role of trimethylsilyl benzenesulfonate was investigated.

The synthesis of olefins and various organosilicon compounds typically proceeds through well-established methodologies. scite.airesearchgate.net Common routes to organosilicon compounds include the direct reaction of elemental silicon with alkyl or aryl halides and the functionalization of silanes. scite.ai Olefin synthesis often involves elimination reactions, Wittig-type reactions, or transition metal-catalyzed cross-coupling reactions. A thorough review of the literature did not yield specific examples where this compound is employed as a key reagent for the direct synthesis of olefins or a broad range of organosilicon derivatives.

The formation of β-trimethylsilyl ketones can be achieved through various synthetic strategies, often involving the conjugate addition of a silyl (B83357) nucleophile to an α,β-unsaturated ketone. Similarly, the synthesis of vinyl sulfones is well-documented and can be accomplished through methods such as the sulfonylation of vinyl halides or the elimination of β-hydroxy sulfones. rsc.orgnih.gov Radical-mediated silyl- and germyldesulfonylation of vinyl sulfones has been reported as a route to vinyl silanes. nih.gov However, there is no direct evidence in the reviewed literature to suggest the use of this compound as a primary reagent in the formation of β-trimethylsilyl ketones or the general synthesis of vinyl sulfones.

The synthesis of 2-(phenylsulfonyl)allyl alcohols and related structures is an area of interest in organic synthesis. These compounds can be prepared through various multi-step sequences. A detailed literature search did not reveal any established synthetic protocols that utilize this compound as a key reagent for the preparation of 2-(phenylsulfonyl)allyl alcohols.

1-Indanones are important structural motifs found in numerous biologically active molecules and are typically synthesized via intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. orgsyn.orgbeilstein-journals.orgresearchgate.net Other methods include palladium-catalyzed olefination followed by an aldol-type annulation. liv.ac.uk While various catalysts and reaction conditions have been explored for these transformations, the use of this compound as a reagent in the direct synthesis of 1-indanones is not described in the surveyed literature. orgsyn.orgbeilstein-journals.orgresearchgate.netliv.ac.ukresearchgate.net

Precursors for Aryne Chemistry

A significant and well-documented application of this compound analogs is their use as precursors for the generation of arynes, which are highly reactive and synthetically valuable intermediates.

Trimethylsilyl-substituted aryl sulfonates, particularly 2-(trimethylsilyl)aryl trifluoromethanesulfonates (triflates) and 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, have emerged as highly effective precursors for the generation of benzyne (B1209423) and a variety of substituted arynes under mild conditions. researchgate.net The generation of these reactive intermediates is typically induced by a fluoride (B91410) source, such as cesium fluoride or tetrabutylammonium (B224687) fluoride. researchgate.net

This method offers a significant advantage over classical aryne generation methods, which often require harsh conditions like strong bases or high temperatures. The mild, fluoride-induced 1,2-elimination of the trimethylsilyl group and the sulfonate leaving group provides a versatile and functional group-tolerant approach to aryne chemistry.

The generated arynes can then participate in a wide range of transformations, including nucleophilic addition and cycloaddition reactions, to construct complex molecular architectures. For instance, the reaction of these aryne precursors with various trapping agents can lead to the formation of substituted aromatic compounds and functional materials. The utility of this methodology has been demonstrated in the synthesis of diverse structures.

| Aryne Precursor Type | Activating Agent | Generated Intermediate |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) | Fluoride source (e.g., CsF, TBAF) | Benzyne |

| Substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonates | Fluoride source (e.g., CsF, TBAF) | Substituted Benzynes |

| 2-(Trimethylsilyl)aryl 4-chlorobenzenesulfonates | Fluoride source | Benzyne and derivatives |

Table 1: Generation of Arynes from Trimethylsilyl-Substituted Aryl Sulfonates

The development of these silyl-substituted aryl sulfonate precursors has significantly expanded the scope of aryne chemistry, enabling the synthesis of complex molecules that were previously difficult to access.

Nucleophilic Addition Reactions with Arynes

The generation of arynes from precursors like 2-(trimethylsilyl)phenyl benzenesulfonate allows for subsequent trapping with various nucleophiles. These reactions facilitate the formation of new carbon-heteroatom bonds, providing direct routes to valuable diaryl ethers, diarylamines, and aryl esters.

The reaction of arynes with phenols and their substituted counterparts offers a direct pathway to synthesize diaryl ethers, a structural motif present in many natural products and pharmaceuticals. When an aryne is generated from a precursor such as 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (B8647990) in the presence of a phenol (B47542), the phenolic oxygen acts as a nucleophile, attacking the aryne to form the corresponding diaryl ether. nih.gov

The efficiency of this transformation has been demonstrated with various substituted phenols. For instance, the reaction of the aryne derived from 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate with phenols bearing electron-withdrawing groups resulted in good yields of the corresponding diaryl ethers. nih.gov Similarly, using a more complex precursor like 3,4-dimethoxy-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate with different phenols also produced diaryl ethers in moderate to good yields, often with high regioselectivity. nih.govacs.org

Table 1: Nucleophilic Addition of Phenols to Arynes Generated from 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonate

| Aryne Precursor | Nucleophile (Phenol) | Product | Yield (%) | Reference |

| 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate | 4-Nitrophenol | 4-Nitrodiphenyl ether | 70% | nih.gov |

| 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate | 4-Chlorophenol | 4-Chlorodiphenyl ether | 51% | nih.gov |

| 3,4-dimethoxy-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate | Phenol | 3,4-Dimethoxydiphenyl ether | 78% | nih.govacs.org |

| 3,4-dimethoxy-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate | 4-Methoxyphenol | 3,4,4'-Trimethoxydiphenyl ether | 55% | nih.govacs.org |

Reaction conditions typically involve a fluoride source like Cesium Fluoride (CsF) and a crown ether in a solvent like benzonitrile (B105546) at elevated temperatures. nih.gov

Analogous to the reaction with phenols, arynes readily react with primary and secondary amines to form diarylamines and related N-arylated products. The nucleophilic addition of aniline (B41778) to an aryne generated from 2-(trimethylsilyl)phenyl benzenesulfonate provides a direct method for C-N bond formation. nih.govacs.org Although aniline is a stronger nucleophile than phenol, the reported yields for this specific reaction can be modest under certain conditions, affording diphenylamine (B1679370) in a 27% yield. nih.govacs.org This reaction is a key step in synthesizing more complex nitrogen-containing aromatic compounds. The process begins with the nucleophilic attack of the amine on the aryne, followed by proton transfer to yield the final product. libretexts.orgopenstax.org

The interaction of arynes with carboxylic acids presents an interesting case of chemoselectivity. While O-H bond insertion is a possible pathway, conditions can be optimized to favor the formation of aryl esters. nih.gov The reaction between an aryne generated from 2-(trimethylsilyl)phenyl benzenesulfonate and benzoic acid leads to the formation of phenyl benzoate. acs.org This nucleophilic addition has been reported to proceed in a 28% yield. acs.org More broadly, the reaction of arynes generated from o-(trimethylsilyl)aryl triflates with various carboxylic acids has been explored, demonstrating a novel and efficient route to biologically important o-hydroxyaryl ketones through a C-O bond insertion, which can then be used to synthesize more complex structures like xanthones and flavones. nih.govnih.gov

Table 2: Nucleophilic Addition of Aniline and Benzoic Acid

| Aryne Precursor | Nucleophile | Product | Yield (%) | Reference |

| 2-(trimethylsilyl)phenyl benzenesulfonate | Aniline | Diphenylamine | 27% | nih.govacs.org |

| 2-(trimethylsilyl)phenyl benzenesulfonate | Benzoic Acid | Phenyl benzoate | 28% | acs.org |

Cycloaddition Reactions with Arynes

Arynes are excellent dienophiles and dipolarophiles, readily participating in pericyclic reactions to construct fused ring systems. Their use in cycloadditions provides powerful strategies for the rapid synthesis of polycyclic and heterocyclic compounds.

The [3+2] cycloaddition reaction between an aryne and an organic azide (B81097) is a highly efficient method for the synthesis of benzotriazoles. researchgate.net Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with azides to form the five-membered triazole ring fused to the benzene (B151609) ring. researchgate.netnih.gov This reaction is known for its high atom economy and tolerance of a wide range of functional groups on both the aryne precursor and the azide. rsc.org The process is a powerful tool for creating potentially biologically active heterocyclic compounds under metal-free conditions. researchgate.net The versatility of this reaction allows for the synthesis of both N-H and N-aryl substituted benzotriazoles by carefully choosing the azide component and reaction conditions. researchgate.net

Arynes undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with suitable dienes. Furan (B31954) is a common diene partner for this transformation, reacting with arynes to produce 1,4-dihydro-1,4-epoxynaphthalenes. nih.gov These cycloadducts are valuable intermediates in organic synthesis. The reaction of an aryne, generated from a 2-(trimethylsilyl)phenyl triflate precursor with fluoride, and furan (often used as the solvent) proceeds efficiently. nih.govnih.gov This methodology has been shown to tolerate a variety of substituents on the aryne precursor, including both electron-donating and electron-withdrawing groups, leading to a diverse range of functionalized 1,4-dihydro-1,4-epoxynaphthalene products in good yields. nih.gov For example, treatment of 2-(trimethylsilyl)phenyl triflate with CsF in the presence of furan leads to the Diels-Alder product in high yield. nih.gov

Table 3: Cycloaddition Reactions of Arynes

| Reaction Type | Aryne Partner | Aryne Precursor (Example) | Product Type | Reference |

| [3+2] Cycloaddition | Azides | o-(trimethylsilyl)aryl triflates | Benzotriazoles | researchgate.netnih.gov |

| [4+2] Cycloaddition | Furan | 2-(trimethylsilyl)phenyl triflate | 1,4-Dihydro-1,4-epoxynaphthalene | nih.govnih.gov |

Total Synthesis Applications (e.g., (±)-Aporphine)

In the field of organic synthesis, the construction of complex molecular architectures often relies on strategic bond-forming reactions. One notable application involves the use of aryl silane (B1218182) derivatives, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the synthesis of aporphine (B1220529) alkaloids. These natural products are of significant interest due to their wide range of biological activities. nih.govnih.gov

The core structure of aporphine alkaloids can be efficiently assembled through reactions involving isoquinoline (B145761) derivatives and silylaryl triflates, a class of compounds closely related to this compound. researchgate.net This approach, often utilizing benzyne chemistry, allows for the formation of the characteristic polycyclic framework of aporphines. For example, total syntheses of alkaloids like (±)-nuciferine, (±)-nornuciferine, and (±)-O-methylisothebaine have been accomplished using a key step where a cesium fluoride-promoted reaction occurs between an isoquinoline derivative and a silylaryl triflate. researchgate.net This methodology provides a powerful route to access a variety of aporphine compounds. researchgate.net A reported synthesis of (±)-aporphine itself involved a palladium-mediated intramolecular phenol ortho-arylation reaction as a key strategic step. researchgate.net

Applications in Materials Science

The unique chemical properties of silylated benzenesulfonates make them valuable additives in materials science, particularly in the development of high-performance polymers.

Potassium trimethylsilylbenzenesulfonate (KTSS) has been identified as an exceptionally efficient flame retardant for bisphenol-A based polycarbonate (PC). bohrium.comdntb.gov.uasemanticscholar.org Research demonstrates that KTSS is approximately five times more effective at flame retardancy than the conventional additive, potassium benzenesulfonylbenzenesulfonate (KSS). bohrium.comnih.govresearchgate.net Remarkably, a very low loading of just 0.02% KTSS by weight is sufficient for the polycarbonate to achieve the highest UL-94 V0 rating for fire safety. bohrium.comnih.gov Furthermore, this small addition dramatically increases the limiting oxygen index (LOI) of PC to 34.4%, a significant rise of 8.5 units, which nearly doubles the performance gain seen with KSS at the same concentration. nih.govresearchgate.net

| Flame Retardant | Loading for UL-94 V0 Rating | LOI Value at 0.02% Loading | Increase in LOI at 0.02% Loading |

|---|---|---|---|

| KTSS | 0.02% | 34.4% | 8.5 units |

| KSS | ~0.10% | ~30.3% | 4.4 units |

The superior performance of KTSS as a flame retardant is attributed to a multi-faceted mechanism that activates during combustion. nih.govnih.gov

Migration: The presence of the trimethylsilyl group is crucial as it facilitates the migration of the sulfonate salt to the surface of the burning polymer. dntb.gov.uanih.govnih.gov This concentrates the active flame-retardant species at the interface where combustion occurs.

Charring Promotion: Once at the surface, KTSS enables the timely release of active alkaline species. dntb.gov.uanih.govnih.gov These species interact with the decomposing polycarbonate, promoting a cross-linking process that forms a stable layer of char. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable gases.

Silicon Stabilization: The silicon component, derived from the degradation of the trimethylsilyl group, further stabilizes this protective char layer, enhancing its integrity and resistance to oxidation at high temperatures. dntb.gov.uanih.govnih.gov

This coordinated, three-pronged action results in the exceptional flame retardancy observed in polycarbonates containing KTSS. nih.gov

A significant advantage of using KTSS over traditional sulfonate salt flame retardants like KSS is its substantially lower water solubility. bohrium.comnih.govresearchgate.net KTSS is reported to be seven times less soluble in water than KSS. bohrium.comdntb.gov.uanih.gov This reduced solubility is a critical improvement, as it minimizes the risk of the flame retardant leaching out of the polymer matrix in high-humidity environments, ensuring long-term performance. researchgate.net

Despite its potent effect on flammability, the addition of KTSS does not compromise the desirable physical properties of the polycarbonate. dntb.gov.uanih.govnih.gov The polymer retains its excellent mechanical strength and other key characteristics. nih.govresearchgate.net Additionally, studies show that KTSS significantly reduces the production of toxic carbon monoxide (CO) gas during combustion, further enhancing the safety profile of the material. bohrium.comnih.gov

| Compound | Relative Water Solubility |

|---|---|

| Potassium Trimethylsilylbenzenesulfonate (KTSS) | 1x |

| Potassium Benzenesulfonylbenzenesulfonate (KSS) | 7x |

Flame Retardant Additives

Protecting Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org This temporary modification is achieved using a "protecting group." organic-chemistry.org The trimethylsilyl (TMS) group is a widely used protecting group, particularly for hydroxyl (-OH) groups found in alcohols and phenols. wikipedia.orggelest.com

The trimethylsilyl group is introduced by reacting the alcohol with a silylating agent, such as trimethylsilyl chloride (TMSCl) or the more reactive trimethylsilyl trifluoromethanesulfonate (TMSOTf). wikipedia.org In this context, the benzenesulfonate portion of a molecule like this compound would function as a leaving group in the silylation reaction. The TMS group effectively shields the hydroxyl group due to its chemical inertness and large molecular volume. wikipedia.org This protection prevents the acidic proton of the hydroxyl group from engaging in unwanted side reactions. wikipedia.org

Sulfonic acids and their corresponding sulfonyl groups can also be used as reversible blocking groups in electrophilic aromatic substitution to direct incoming substituents to a desired position. wikipedia.orgyoutube.commasterorganicchemistry.com The TMS group itself can also function as both a protecting and a leaving group in certain nucleophilic substitution reactions for the synthesis of siloxane oligomers. nih.gov The stability of the silyl ether bond and the ease of its selective removal make silyl groups, including TMS, indispensable tools in modern synthetic chemistry. harvard.edu

Temporary Masking of Functional Groups (e.g., Alcohols, Phenols, Carboxylic Acids)

In complex organic syntheses involving multi-step transformations, it is often necessary to temporarily mask or "protect" reactive functional groups to prevent them from undergoing unwanted reactions. The trimethylsilyl (TMS) group is a widely utilized protecting group for this purpose, particularly for functional groups containing active hydrogens, such as alcohols, phenols, and carboxylic acids. nih.govwordpress.commasterorganicchemistry.com

The protection process typically involves reacting the functional group with a silylating agent. This reaction replaces the acidic proton of the hydroxyl or carboxyl group with a non-polar trimethylsilyl group, forming a trimethylsilyl ether or a trimethylsilyl ester, respectively. libretexts.orgresearchgate.net This masking renders the functional group inert to various reaction conditions, including strongly basic reagents (like Grignard reagents), oxidants, and reducing agents. masterorganicchemistry.comlibretexts.org

One of the most common methods for protecting an alcohol is by reacting it with a chlorotrialkylsilane, such as chlorotrimethylsilane, in the presence of a base like triethylamine (B128534) or imidazole (B134444). libretexts.orgwikipedia.org The base facilitates the formation of the alkoxide and neutralizes the hydrochloric acid (HCl) generated during the reaction. libretexts.org The resulting trimethylsilyl ether is significantly less acidic and reactive than the original alcohol. masterorganicchemistry.comlibretexts.org

The choice of silyl protecting group can be tailored based on the specific requirements of the synthesis, such as the need for greater stability under certain conditions. While the TMS group is suitable for many applications, other bulkier silyl groups like triisopropylsilyl (TIPS) are more robust and offer enhanced stability in harsher acidic or basic environments. openochem.orgharvard.edu

Derivatization for Analytical Purposes (e.g., Enhanced Volatility)

In analytical chemistry, particularly in gas chromatography (GC), compounds must be sufficiently volatile and thermally stable to be analyzed effectively. wordpress.comresearchgate.net Many biologically and chemically significant molecules, such as sugars, amino acids, and carboxylic acids, are non-volatile due to their polar functional groups (e.g., -OH, -COOH, -NH2). researchgate.netresearchgate.netphenomenex.com These groups lead to strong intermolecular hydrogen bonding, which raises their boiling points.

Derivatization with trimethylsilyl groups is a routine and essential technique to overcome this limitation. nih.govwordpress.com By replacing the active hydrogens in these polar functional groups with a TMS group, the polarity of the molecule is significantly reduced, and hydrogen bonding is eliminated. researchgate.netphenomenex.com This process, known as silylation, results in a derivative that is much more volatile and thermally stable, making it amenable to GC analysis. wordpress.comphenomenex.com

Various silylating reagents are used for this purpose, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). wordpress.comresearchgate.netresearchgate.net The derivatization reaction is often carried out by incubating the dried sample with the silylating reagent, sometimes in a solvent like pyridine, which can also act as a catalyst. phenomenex.commdpi.com The resulting trimethylsilyl derivatives can then be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), allowing for their identification and quantification. researchgate.netnih.gov However, the derivatization process can sometimes lead to the formation of multiple derivative products or artifacts, which can complicate the analysis. nih.govwordpress.comresearchgate.net

Strategies for Deprotection of Trimethylsilyl Ethers

A key advantage of using the trimethylsilyl group in synthesis is the ability to remove it under mild conditions once its protective role is complete. masterorganicchemistry.com This "deprotection" step regenerates the original functional group, allowing it to participate in subsequent reactions. The relative ease of cleavage of silyl ethers makes them highly valuable in synthetic chemistry. psu.edu

There are several well-established strategies for the deprotection of trimethylsilyl ethers:

Acid-Catalyzed Cleavage : Trimethylsilyl ethers can be readily cleaved by treatment with aqueous acid. libretexts.orgyoutube.com This method is effective but may not be suitable for molecules containing other acid-sensitive functional groups. The stability of silyl ethers to acid varies, with TMS being the most labile. The relative resistance to acidic conditions increases with the steric bulk of the silyl group: TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). wikipedia.org

Fluoride Ion-Mediated Cleavage : The most common and selective method for removing silyl protecting groups involves the use of a fluoride ion (F⁻) source. libretexts.orgpsu.edu The exceptional strength of the Silicon-Fluorine (Si-F) bond makes this process highly favorable. Reagents such as tetra-n-butylammonium fluoride (TBAF) are frequently used, often in a solvent like tetrahydrofuran (B95107) (THF). libretexts.orgwikipedia.orggelest.com Other fluoride sources include aqueous hydrofluoric acid (HF). psu.edugelest.com

Base-Catalyzed Cleavage : Deprotection can also be achieved under basic conditions. For instance, treating a trimethylsilyl ether with potassium carbonate in methanol (B129727) is a mild method for cleavage. gelest.com

Selective Deprotection : In molecules with multiple, different silyl ether groups, it is possible to achieve selective deprotection. This is often accomplished by carefully choosing the deprotection conditions. psu.edu For example, the less sterically hindered TMS ethers can be cleaved while more robust groups like TBS or TIPS remain intact. rsc.org Reagents like trimethylsilyl bromide in methanol have been shown to chemoselectively cleave alkyl silyl ethers in the presence of aryl silyl ethers. psu.edursc.org Other methods for selective deprotection involve reagents like diisobutylalane (DIBAL-H) or specific catalyst systems. gelest.com

Data Tables

Table 1: Comparison of Common Silyl Protecting Groups

| Silyl Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Key Features |

| Trimethylsilyl | TMS | 1 | 1 | Easily removed, suitable for short-term protection. wikipedia.orgopenochem.org |

| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS. wikipedia.org |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 | Widely used, good balance of stability and ease of removal. wikipedia.org |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very bulky, highly stable to both acid and base. wikipedia.orgopenochem.org |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Very stable to acid, similar base stability to TBS. wikipedia.org |

Table 2: Common Reagents for Deprotection of Trimethylsilyl Ethers

| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes |

| Fluoride Sources | Tetra-n-butylammonium fluoride (TBAF) | THF solvent, room temperature. libretexts.orggelest.com | Most common method; highly selective due to strong Si-F bond formation. masterorganicchemistry.comlibretexts.org |

| Hydrofluoric acid (HF) | Acetonitrile solvent, often buffered with pyridine. psu.edugelest.com | Effective but highly corrosive and toxic. | |

| Acidic Conditions | Acetic Acid, Aqueous HCl | Aqueous solvent systems. libretexts.orgopenochem.org | General method, less selective if other acid-labile groups are present. |

| Basic Conditions | Potassium Carbonate (K₂CO₃) | Methanol solvent. gelest.com | A mild base-catalyzed method. |

| Lewis Acids / Other | Trimethylsilyl bromide (TMSBr) | Catalytic amounts in methanol. psu.edursc.org | Allows for chemoselective deprotection. psu.edursc.org |

| Diisobutylalane (DIBAL-H) | N/A | Can selectively deprotect primary vs. secondary TES ethers. gelest.com |

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of organosilicon compounds. While specific DFT studies on trimethylsilyl (B98337) benzenesulfonate (B1194179) are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining theoretical investigations of its constituent parts and closely related analogues.

In silyl (B83357) cation-Lewis base complexes, which can serve as a model for the electrophilic character of the silicon in trimethylsilyl benzenesulfonate, the interaction energies and bond lengths are influenced by both steric and electronic factors. For instance, computational analyses of complexes between silyl cations and phosphine (B1218219) ligands show that less sterically hindered and more electrostatically compatible pairs exhibit stronger interactions sciencejournal.re. This suggests that the accessibility of the silicon atom in this compound is a key determinant of its reactivity.

Natural Bond Orbital (NBO) analysis of similar systems reveals that increased σ-donation from a Lewis base to the silyl cation strengthens the interaction sciencejournal.re. In the context of this compound, the oxygen atom of the sulfonate group acts as an internal Lewis base. The reactivity of the compound, particularly its propensity to act as a silylating agent, is governed by the lability of the Si-O bond. This bond is polarized, with a partial positive charge on the silicon atom, making it susceptible to nucleophilic attack.

The trimethylsilyl group itself is known to alter the electronic properties of molecules, providing pathways for functionalization researchgate.net. The combination of the bulky and chemically inert trimethylsilyl moiety with the good leaving group ability of the benzenesulfonate anion makes this compound an effective silylating agent.

To illustrate the electronic properties, one can examine calculated parameters for analogous compounds. For instance, DFT calculations on related sulfonamide molecules can provide insights into the distribution of electron density and molecular electrostatic potential (MESP), which are crucial for understanding reactivity.

Table 1: Illustrative Calculated Electronic Properties of a Model Sulfonamide (DFT/B3LYP/6-311G+(d,p))

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (ΔE) | 5.7 eV |

| Dipole Moment | 4.5 D |

Note: Data is illustrative and based on general values for similar organic sulfonamides, not specifically this compound.

Theoretical studies are pivotal in mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. For reactions involving this compound, such as silylation of alcohols or other nucleophiles, DFT calculations can predict the most likely mechanistic pathways.

Studies on the related and highly reactive trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) show that it can act as a catalyst or initiator in various transformations chemicalbook.com. Mechanistic investigations of reactions involving TMSOTf have revealed the involvement of cationic intermediates chemicalbook.com. By analogy, reactions with this compound likely proceed through similar pathways.

For example, the silylation of an alcohol (ROH) would likely proceed via a transition state where the oxygen of the alcohol attacks the silicon atom of the this compound. This would lead to the cleavage of the Si-O bond of the sulfonate and the formation of a new Si-O bond with the alcohol. DFT calculations can be used to determine the geometry and energy of this transition state.

Kinetic studies of sulfonyl transfer reactions, such as the reaction of p-nitrophenyl benzenesulfonate with phenoxide ions, have been used to probe the nature of the transition state rsc.org. These studies often employ Brønsted-type linear free energy relationships to characterize the degree of bond formation and cleavage in the transition state rsc.org. While experimental, the parameters derived from these studies can be used to benchmark and validate computational models of the transition states for similar reactions involving this compound.

The general model for such reactions often involves a transition state with a pentacoordinate silicon atom, although the degree of bond making and breaking can vary depending on the nucleophile and solvent.

Table 2: Illustrative Transition State Parameters for a Generic Silylation Reaction

| Parameter | Description | Illustrative Value |

| Activation Energy (ΔG‡) | The free energy barrier for the reaction. | 15-25 kcal/mol |

| Key Bond Distance (Si-O_nucleophile) | The distance between the silicon and the incoming nucleophile in the transition state. | ~2.0 - 2.2 Å |

| Key Bond Distance (Si-O_leaving_group) | The distance between the silicon and the leaving group oxygen in the transition state. | ~2.1 - 2.3 Å |

Note: These values are typical for SN2 reactions at silicon and are not specific to this compound.

The three-dimensional structure and conformational flexibility of this compound can be investigated using computational methods. The molecule possesses several rotatable bonds, including the Si-O, O-S, and S-C bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

An electron diffraction study of the related phenyl silyl ether (C₆H₅OSiH₃) revealed an Si-O bond length of 1.648 Å, a C-O bond length of 1.357 Å, and an Si-O-C bond angle of 121° rsc.org. The dihedral angle between the Si-O-C plane and the aromatic ring was found to be 68°, indicating a non-planar arrangement rsc.org. For this compound, similar non-planar conformations around the Si-O-S linkage are expected.

DFT calculations can be used to generate a potential energy surface by systematically rotating the key dihedral angles and calculating the energy at each point. This allows for the identification of local and global energy minima, which correspond to stable conformers. The results of such calculations for related 2-acylpyrroles have shown the existence of stable syn and anti-conformers researchgate.net.

The energetic profile will reveal the barriers to rotation around the single bonds. These barriers are important for understanding the dynamic behavior of the molecule in solution.

Table 3: Illustrative Conformational Data for a Phenyl Silyl Ether Analogue

| Conformer | Dihedral Angle (C-O-Si-C) | Relative Energy (kcal/mol) |

| Global Minimum | ~70° | 0.0 |

| Local Minimum | ~180° | 1.5 |

| Rotational Barrier | - | ~3.0 |

Note: Data is illustrative and based on general findings for aryl silyl ethers.

Quantum chemical parameters derived from DFT calculations can provide a quantitative basis for understanding and predicting the reactivity of this compound. These descriptors are rooted in molecular orbital theory and electron density analysis.

Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the LUMO is related to the electron affinity and indicates the susceptibility of the molecule to nucleophilic attack. For a silylating agent like this compound, the LUMO is likely to be centered on the silicon atom and the σ* orbital of the Si-O bond. The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the molecule.

Fukui Functions: These functions identify the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

Molecular Electrostatic Potential (MESP): The MESP maps the electrostatic potential onto the electron density surface of the molecule, visually indicating electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, a positive potential would be expected around the silicon atom, confirming its electrophilic nature.

By analyzing these parameters, it is possible to rationalize the known reactivity of this compound as a silylating agent and to predict its behavior in other potential reactions.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the behavior of molecules over time, including their interactions with other molecules and their dynamic conformational changes.

The trimethylsilyl group is known for its significant steric bulk wikipedia.org. This steric hindrance plays a crucial role in directing the outcome of chemical reactions. Molecular modeling can be used to quantify these steric effects and predict their impact on reaction kinetics.

In reactions involving this compound, the bulky trimethylsilyl group can influence the approach of a nucleophile to the silicon center. This can affect the rate of reaction and, in cases where multiple reactive sites are present in the substrate, can influence the regioselectivity of the silylation.

Computational workflows have been developed to calculate steric parameters, such as the Sterimol parameters, for various functional groups chemrxiv.org. These parameters, which describe the size and shape of a substituent, can be correlated with reaction rates and selectivities. For the trimethylsilyl group, these parameters would quantify its large size.

Simulation of Intermolecular Interactions

The trimethylsilyl group, being nonpolar, will primarily engage in transient dipole-induced dipole (van der Waals) interactions. The benzenesulfonate portion of the molecule, however, introduces significant polarity. The sulfonate group possesses a considerable dipole moment, leading to strong dipole-dipole interactions between molecules. Furthermore, the benzene (B151609) ring can participate in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align.

Molecular dynamics simulations of related systems, such as benzene, toluene, and p-xylene, have been used to calculate thermodynamic, structural, and dynamic properties, providing a framework for understanding the behavior of the aromatic component of this compound. researchgate.net Similarly, simulations of liquid trimethylphosphine (B1194731) highlight the importance of dipole-dipole interactions in determining the short-range orientational correlation in molecules with similar structural motifs. nih.gov Computational methods like Density Functional Theory (DFT) are instrumental in quantifying these non-covalent interactions, including weak van der Waals forces and hydrogen bonding, which can be crucial in understanding the condensed-phase behavior of such molecules. mdpi.comrsc.orgnih.gov

Table 1: Key Intermolecular Interactions in this compound

| Interaction Type | Contributing Molecular Moiety | Significance |

| Van der Waals Forces | Trimethylsilyl group, Benzene ring | General attractive forces contributing to cohesion. |

| Dipole-Dipole Interactions | Benzenesulfonate group | Strong directional interactions influencing molecular packing. |

| π-π Stacking | Benzene ring | Contributes to the ordering and stability of the solid state. |

Theoretical Support for Experimental Observations

Computational studies play a vital role in validating and explaining experimental findings, particularly in the context of reaction mechanisms and selectivity.

Validation of Selectivity Trends (e.g., Glycosylation Reactions)

This compound can be used as a promoter in glycosylation reactions, where the stereochemical outcome is of paramount importance. Theoretical investigations, primarily using DFT, have been instrumental in understanding the factors that govern the stereoselectivity of these reactions.

Computational studies have shown that the stereoselectivity in glycosylation reactions is not solely determined by the inherent properties of the glycosyl donor and acceptor but is significantly influenced by the solvent and the nature of the counterion. nih.gov Theoretical models of glycosylation reactions involving triflate, a close analogue of benzenesulfonate, have revealed that the counterion can preferentially coordinate to one face of the intermediate oxocarbenium ion. This coordination shields that face from nucleophilic attack, thereby directing the glycosyl acceptor to the opposite face and controlling the stereoselectivity. nih.gov